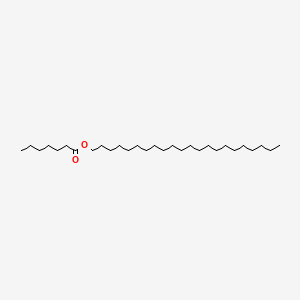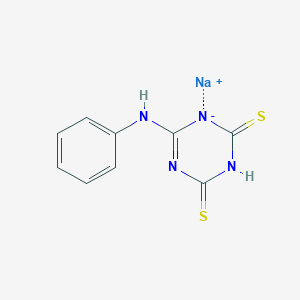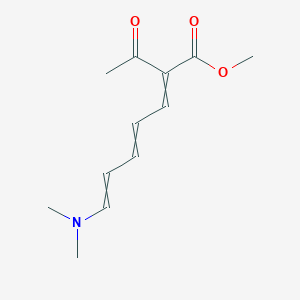
Methyl 2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate is an organic compound with a complex structure that includes an acetyl group, a dimethylamino group, and a heptatrienoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of acetyl chloride and dimethylamine in the presence of a base to form the intermediate compounds, which are then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as distillation and crystallization are commonly employed to purify the final product .
化学反応の分析
Types of Reactions
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group may be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Acetyl-7-methoxybenzofuran: Shares structural similarities but differs in functional groups and overall reactivity.
2-Acetyl-7-phenylaminobenzofuran: Another related compound with distinct biological activities.
Uniqueness
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various specialized applications in research and industry .
特性
CAS番号 |
66426-28-6 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
methyl 2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate |
InChI |
InChI=1S/C12H17NO3/c1-10(14)11(12(15)16-4)8-6-5-7-9-13(2)3/h5-9H,1-4H3 |
InChIキー |
VVQGSCBTXLTXFI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=CC=CC=CN(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


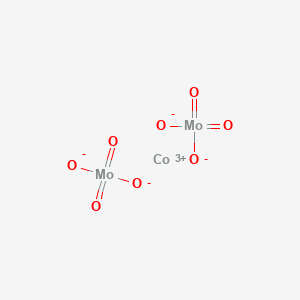

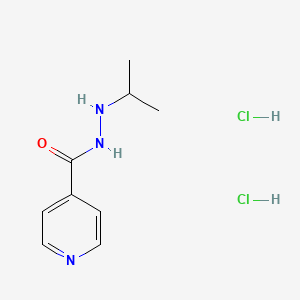
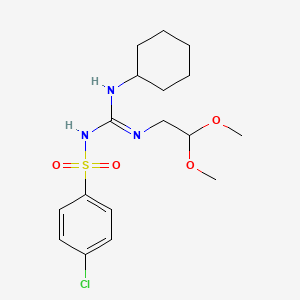

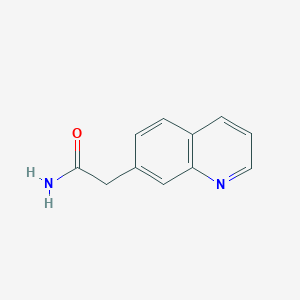
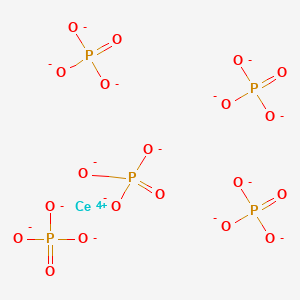
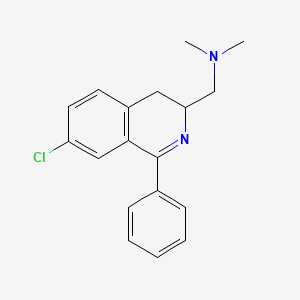
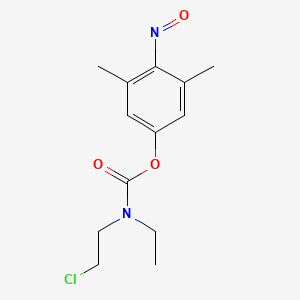
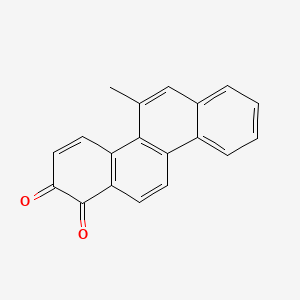
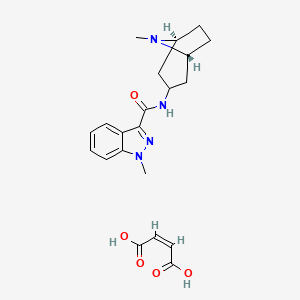
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
